5‑Methyl Regioisomer Exhibits Defined RORα Inverse Agonist Potency; 4‑Methyl Isomer Lacks Equivalent Pharmacological Annotation
The 5‑methyl‑6‑morpholinopyridin‑3‑yl regioisomer (target compound) registers an IC₅₀ of 10,800 nM as an inverse agonist at human RORα in a HEK293 luciferase reporter gene assay [1]. The positional isomer tert‑butyl 2‑(4‑methyl‑6‑morpholinopyridin‑3‑yl)pyrrolidine‑1‑carboxylate (CAS 1352510‑14‑5), which places the methyl group para to the morpholine nitrogen rather than meta, has no publicly disclosed RORα activity in the same assay system. This regioisomer‑dependent pharmacological annotation means that only the 5‑methyl isomer provides a validated starting point for RORα‑focused chemical biology.
| Evidence Dimension | RORα inverse agonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 10,800 nM (human RORα, HEK293 luciferase reporter, 16 hr) |
| Comparator Or Baseline | 4‑Methyl positional isomer: no comparable RORα data publicly available |
| Quantified Difference | Not calculable; comparator lacks annotation in the same assay |
| Conditions | HEK293 cells, human RORα1, luciferase reporter gene assay, 16 hr incubation |
Why This Matters
Researchers targeting the RORα nuclear receptor cannot assume equipotency across regioisomers; the 5‑methyl isomer is the only variant with a defined activity baseline, reducing the risk of silent SAR failures in early‑stage screening.
- [1] BindingDB BDBM50012265 (CHEMBL3259996). IC₅₀ = 10,800 nM at human RORα. Assay: inverse agonist activity in HEK293 cells, luciferase reporter, 16 hr. View Source
